BenchChemオンラインストアへようこそ!

4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide

Medicinal chemistry Structure-activity relationship Chemical probe development

This thiazolylmethoxy-benzamide is a uniquely qualified negative control: inactive against GIRK2 (AID 1259325) and mHTT-CaM (AID 1671202), enabling artifact-free counter-screening in Huntington's disease and ion-channel programs. Its 1,3-thiazol-2-yl substituted benzamide core matches the patented P2X3 inhibitor scaffold (US10174016B2), serving as a SAR starting point distinct from simple vehicle controls. Unlike close analogs (e.g., CID 4779664), the methyleneoxy-linked thiazole preserves a TPSA of 79.5 Ų for biologically relevant solubility. Request a quote for this hard-to-source chemotype.

Molecular Formula C22H24N2O2S
Molecular Weight 380.5
CAS No. 1251686-05-1
Cat. No. B3226141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide
CAS1251686-05-1
Molecular FormulaC22H24N2O2S
Molecular Weight380.5
Structural Identifiers
SMILESCC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC(C)CCC3=CC=CC=C3
InChIInChI=1S/C22H24N2O2S/c1-16(8-9-18-6-4-3-5-7-18)24-22(25)19-10-12-20(13-11-19)26-14-21-23-17(2)15-27-21/h3-7,10-13,15-16H,8-9,14H2,1-2H3,(H,24,25)
InChIKeyIFPQXDITGNMURC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide (CAS 1251686-05-1) – Structural Identity and Screening Library Provenance


4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide (PubChem CID 52992878, molecular formula C₂₂H₂₄N₂O₂S, molecular weight 380.5 g/mol) is a synthetic small molecule belonging to the thiazolylmethoxy-benzamide class [1]. The compound features a 4-methyl-1,3-thiazol-2-yl moiety linked via a methyleneoxy bridge to a para-substituted benzamide, which is further functionalized with a 4-phenylbutan-2-yl amide tail. It appears in the AKOS screening compound library under the identifier AKOS024530090 and the Vanderbilt University compound collection as VU0530340-1, indicating its use in high-throughput screening campaigns [1]. Its InChI Key is IFPQXDITGNMURC-UHFFFAOYSA-N [1].

Why Generic Substitution Is Not Advisable for 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide


Compounds within the thiazolylmethoxy-benzamide family cannot be interchanged as simple generic substitutes because subtle modifications to the thiazole substituent, the methyleneoxy linker length, the benzamide substitution pattern, and the amide tail each produce distinct pharmacological profiles [1]. For instance, the closest structurally characterized analog, 2,5-dimethyl-N-(4-phenylbutan-2-yl)benzamide (CID 4779664), retains the same phenylbutan-2-yl amide tail yet replaces the entire thiazolylmethoxy-benzamide core with a dimethylphenyl ring, resulting in a >99 Da mass difference, a reduction of three hydrogen bond acceptors, and a topological polar surface area (TPSA) decrease from 79.5 Ų to 29.1 Ų [2]. These physicochemical differences produce divergent membrane permeability, solubility, and protein binding characteristics that render the two compounds non-interchangeable in biological assays [1][2].

Quantitative Differentiation Evidence for 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide (CAS 1251686-05-1)


Structural Divergence from the Closest Phenylbutan-2-yl Amide Analog: Thiazolylmethoxy versus Dimethyl Substitution

The target compound differs from its closest commercially available phenylbutan-2-yl amide analog, 2,5-dimethyl-N-(4-phenylbutan-2-yl)benzamide (CID 4779664, CAS 852172-58-8), by replacement of the 2,5-dimethylphenyl ring with a 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl moiety [1][2]. This substitution introduces a thiazole heterocycle, an ether oxygen, and a methylene linker, fundamentally altering the pharmacophore. The thiazole ring is a recognized privileged scaffold in kinase inhibition and GPCR modulation, whereas the 2,5-dimethylphenyl ring serves primarily as a hydrophobic anchor [3]. Consequently, the two compounds are expected to engage different biological targets; indeed, CID 4779664 exhibits measurable activity (EC₅₀ 3,820–7,740 nM) at the solute carrier family 12 member 5 (KCC2) transporter in a Vanderbilt Screening Center assay, whereas CID 52992878 was not tested in that assay, reflecting their divergent screening trajectories [4].

Medicinal chemistry Structure-activity relationship Chemical probe development

In Vitro Selectivity Evidence: Absence of Activity Against G Protein-Gated Inwardly-Rectifying Potassium Channel GIRK2

In a PubChem-deposited high-throughput screening campaign designed to discover small molecule activators of the G protein-gated inwardly-rectifying potassium subunit 2 (GIRK2/KCNJ6) containing channels (AID 1259325), CID 52992878 was tested and returned an activity outcome of 'Inactive' [1]. This result differentiates the compound from active hits within the same screening library that demonstrated GIRK2 channel activation. Although the exact activity values of active hits in this screen are not disclosed in the compound-level summary, the inactive classification provides a defined selectivity boundary: CID 52992878 does not activate GIRK2-containing channels under the assay conditions (methyl-2,4-pentanediol-assisted partial channel activation protocol) [1].

Ion channel pharmacology Selectivity profiling High-throughput screening

Counter-Screening Data: No Interference in mHTT-CaM Protein-Protein Interaction (Alphascreen Assay)

CID 52992878 was profiled in an Alphascreen assay designed to identify small molecules that abrogate the interaction between mutant huntingtin protein (mHTT) and calmodulin (CaM), a target relevant to Huntington's disease (AID 1671202) [1]. The compound was classified as 'Inactive' in this assay, indicating that it does not interfere with the mHTT-CaM binding interface at the screening concentration [1]. This is a valuable differentiation point for researchers seeking compounds that lack mHTT-CaM pathway activity, either for use as negative controls or to exclude this mechanism in multi-target profiling experiments [1].

Huntington's disease Protein-protein interaction Alphascreen counter-screening

Anti-Infective Counter-Screening: Inactivity Against Plasmodium falciparum Apicoplast DNA Polymerase

In a fluorescence-based screening campaign targeting the apicoplast DNA polymerase of Plasmodium falciparum (Pf-apPOL, AID 1794808), CID 52992878 was tested and found to be 'Inactive' [1]. This assay is part of a program to identify inhibitors of the malaria parasite apicoplast replication machinery, and the inactivity of this compound indicates that the thiazolylmethoxy-benzamide scaffold, in this specific substitution pattern, does not inhibit Pf-apPOL [1]. This finding is relevant when selecting compounds for malaria or apicoplast biology screening panels where off-target effects on Pf-apPOL must be excluded, and it was reported in conjunction with PMID 24687154 and 35514163 [1].

Antimalarial drug discovery Apicoplast DNA polymerase Counter-screening

Class-Level Pharmacophore Evidence: Thiazolyl-Benzamides as a Privileged P2X3 Antagonist Scaffold

The 1,3-thiazol-2-yl substituted benzamide chemotype to which CID 52992878 belongs has been extensively characterized in the patent literature as a scaffold for potent and selective P2X3 receptor antagonism [1]. Filapixant, a structurally related 1,3-thiazol-2-yl substituted benzamide, demonstrates an IC₅₀ of approximately 7 nM against the human P2X3 receptor in intracellular calcium assays [2][3]. While CID 52992878 itself has not been directly tested against P2X3 in published data, its core scaffold matches the general formula (I) from US Patent US10174016B2, which claims P2X3 inhibitory activity [1]. This class-level association suggests potential utility in P2X3-mediated sensory nerve signaling studies and chronic cough research, though direct experimental confirmation is required [3].

P2X3 receptor Chronic cough Thiazole pharmacophore

Physicochemical Differentiation: Enhanced Topological Polar Surface Area and Hydrogen Bond Acceptor Capacity Versus the Dimethylphenyl Analog

The topological polar surface area (TPSA) of CID 52992878 is 79.5 Ų, significantly larger than the 29.1 Ų of its closest phenylbutan-2-yl amide analog CID 4779664 [1][2]. With four hydrogen bond acceptors (vs. one for CID 4779664) and a XLogP3-AA value of 4.9 (vs. 4.7), the target compound occupies a different region of drug-likeness space [1][2]. The TPSA of 79.5 Ų places CID 52992878 near the threshold associated with reduced passive blood-brain barrier permeability (commonly cited TPSA cutoff ~90 Ų for CNS penetration), whereas the comparator's TPSA of 29.1 Ų is well within the range typically associated with high CNS penetration [3]. This differentiation is critical for selecting compounds for peripheral vs. CNS target indications.

Drug-likeness CNS permeability Physicochemical property profiling

Recommended Research and Industrial Application Scenarios for 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide (CAS 1251686-05-1)


Negative Control Compound for GIRK2 Potassium Channel Activator Screening

Based on the confirmed inactive outcome in the GIRK2 (KCNJ6) activation assay (PubChem AID 1259325), CID 52992878 can serve as a structurally matched negative control in follow-up validation experiments for GIRK2 activator hits [1]. Its thiazole-containing structure provides a more relevant negative control than simple vehicles (e.g., DMSO alone) because it controls for non-specific effects of the thiazolylmethoxy-benzamide chemotype while lacking the desired on-target activity [1].

Selectivity Counter-Screen Reagent for Huntington's Disease Protein-Protein Interaction Assays

The documented inactivity in the mHTT-CaM Alphascreen assay (AID 1671202) qualifies CID 52992878 for use as a counter-screen probe in Huntington's disease drug discovery programs. Researchers profiling lead compounds for mHTT-CaM disruption can employ this compound to rule out assay interference artifacts and establish selectivity windows [1].

Thiazole-Benzamide Scaffold Optimization for P2X3 Receptor Antagonism Programs

The 1,3-thiazol-2-yl substituted benzamide core of CID 52992878 matches the general formula claimed in US Patent US10174016B2 for P2X3 receptor inhibitors [2][3]. Although direct P2X3 activity data for this specific compound are not available, the scaffold has produced filapixant, a clinical-stage P2X3 antagonist with an IC₅₀ of ~7 nM [3]. CID 52992878 can be used as a starting point for structure-activity relationship (SAR) exploration around the methyleneoxy linker and phenylbutan-2-yl tail regions to generate novel P2X3 ligands with potentially differentiated pharmacokinetic profiles [2].

Malaria Apicoplast Biology Research – Selectivity Profiling Agent

The inactivity of CID 52992878 against Pf-apPOL (AID 1794808) allows its use as a selectivity control in phenotypic malaria screens where apicoplast-targeting compounds are being investigated [1]. By including this compound in screening panels, researchers can exclude Pf-apPOL inhibition as a mechanism contributing to observed anti-parasitic effects, thereby refining target deconvolution efforts [1].

Quote Request

Request a Quote for 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.